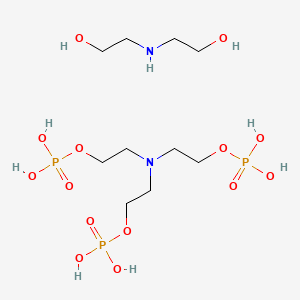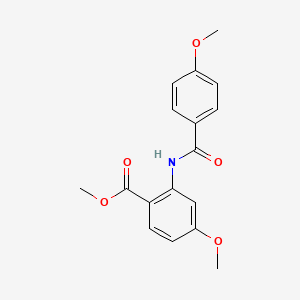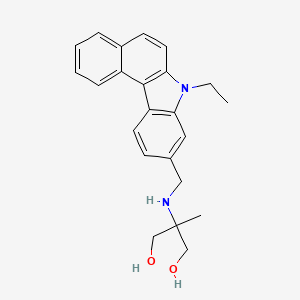
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is a complex organic compound that features a pyridine ring substituted with amino and naphthylamino groups, as well as three cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) as a solvent . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and naphthylamino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile involves its interaction with various molecular targets. The amino and naphthylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyano groups can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and proteins.
相似化合物的比较
Similar Compounds
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares the amino and cyano functional groups but lacks the naphthylamino group.
2-Amino-6-(4-methoxybenzelideneamino)hexanoic acid: Contains an amino group and a methoxybenzelideneamino group, but differs in the overall structure and functional groups.
Uniqueness
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is unique due to the presence of both amino and naphthylamino groups on the pyridine ring, along with three cyano groups. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
属性
| 102206-81-5 | |
分子式 |
C18H10N6 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-amino-6-(naphthalen-1-ylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H10N6/c19-8-13-14(9-20)17(22)24-18(15(13)10-21)23-16-7-3-5-11-4-1-2-6-12(11)16/h1-7H,(H3,22,23,24) |
InChI 键 |
GZXYOLIIVIQMEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=C(C(=N3)N)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






